

# Technical Monograph: 2,6-Difluoro-4-methylbenzoyl Chloride

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## Compound of Interest

Compound Name: *2,6-Difluoro-4-methylbenzoyl chloride*

CAS No.: *1807099-66-6*

Cat. No.: *B1407904*

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## Chemical Identity & Structural Significance[2][3][4]

**2,6-Difluoro-4-methylbenzoyl chloride** is a specialized fluorinated building block used primarily in the optimization of lead compounds for agrochemical and pharmaceutical applications. Its structural uniqueness lies in the "privileged" substitution pattern: the 2,6-difluoro motif creates a specific steric and electronic environment that influences both the reactivity of the acyl chloride and the conformational dynamics of the resulting amides.[1]

## Core Identifiers

Property	Detail
IUPAC Name	2,6-Difluoro-4-methylbenzoyl chloride
Common Name	4-Methyl-2,6-difluorobenzoyl chloride
CAS Number	1807099-66-6 (Chloride); 1201597-23-0 (Acid Precursor)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClF <sub>2</sub> O
Molecular Weight	190.57 g/mol
SMILES	<chem>CC1=CC(F)=C(C(Cl)=O)C(F)=C1</chem>
Physical State	Colorless to pale yellow liquid (moisture sensitive)

## Structural Analysis: The "Ortho Effect"

The 2,6-difluoro substitution is not merely decorative.<sup>[1]</sup> It exerts two critical effects:<sup>[2]</sup>

- **Electronic Activation:** The high electronegativity of the fluorine atoms at the ortho positions inductively withdraws electron density from the carbonyl carbon, making it highly electrophilic and reactive toward nucleophiles.<sup>[1]</sup>
- **Conformational Locking:** In the resulting amides (e.g., in kinase inhibitors), the van der Waals radius of the fluorine atoms (1.47 Å) forces the amide bond out of planarity with the phenyl ring.<sup>[1]</sup> This "twist" is often exploited to fit molecules into specific hydrophobic pockets of enzymes like p38 MAPK.

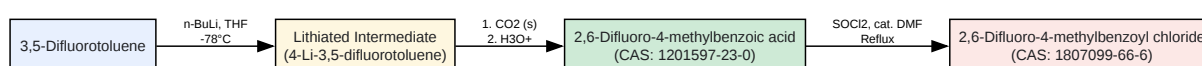
## Synthesis & Manufacturing

The synthesis of **2,6-difluoro-4-methylbenzoyl chloride** typically proceeds via the activation of its carboxylic acid precursor. The acid itself is often synthesized via Directed Ortho Metalation (DoM), exploiting the acidity of the proton located between the two fluorine atoms.<sup>[1]</sup>

## Synthetic Pathway<sup>[1][3][5][7]</sup>

- Precursor Synthesis (DoM): 3,5-Difluorotoluene is treated with n-butyllithium (n-BuLi). The proton at position 4 (between the two fluorines) is the most acidic due to the inductive effect of the adjacent fluorines.[1] This lithiated species is quenched with CO<sub>2</sub> to form 2,6-difluoro-4-methylbenzoic acid.
- Acyl Chloride Formation: The acid is converted to the acid chloride using thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>).[1]

## Workflow Diagram (DOT)



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Caption: Figure 1. Synthesis via Directed Ortho Metalation (DoM) followed by chlorination.

## Reactivity Profile

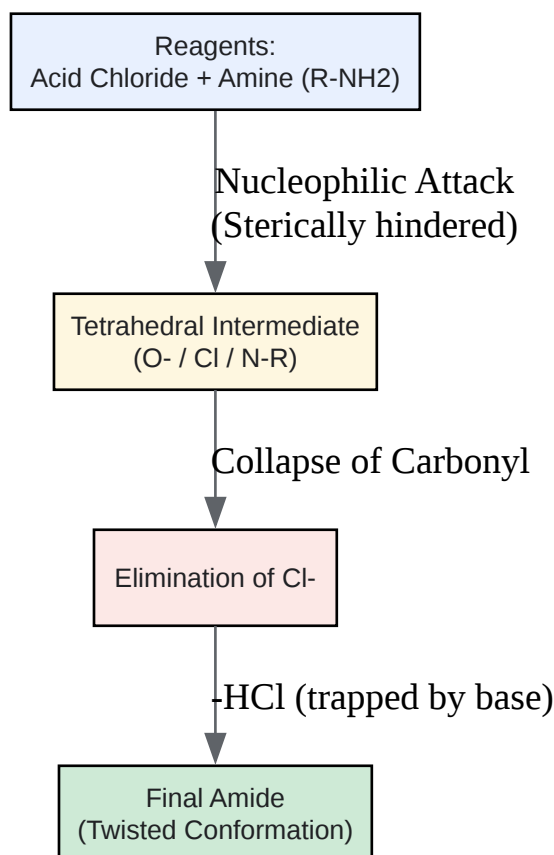
### Nucleophilic Acyl Substitution

Despite the steric bulk of the ortho fluorines, the carbonyl carbon is highly activated.[1] However, the reaction trajectory for incoming nucleophiles (like amines) is restricted.[1] This requires specific protocol adjustments—often higher temperatures or more potent catalysts (like DMAP) compared to non-fluorinated analogs.

### Hydrolytic Instability

Like all benzoyl chlorides, this molecule hydrolyzes rapidly in the presence of moisture to revert to the parent acid and HCl.[1] The fluorine substituents do not significantly stabilize the molecule against hydrolysis; in fact, the increased electrophilicity may accelerate the initial water attack.[1]

### Mechanism of Amide Coupling (DOT)[1]



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Caption: Figure 2. Mechanism of amide formation highlighting the steric/electronic interplay.

## Applications in Drug Discovery[1]

### p38 MAP Kinase Inhibitors

The 2,6-difluorobenzoyl moiety is a validated scaffold in the design of p38 mitogen-activated protein kinase inhibitors. The fluorine atoms serve a dual purpose:

- **Metabolic Stability:** They block the ortho positions from metabolic oxidation (though the para-methyl remains a soft spot for CYP450 oxidation, often converted to hydroxymethyl).[1]
- **Atropisomerism:** They force the amide bond to adopt a perpendicular conformation relative to the phenyl ring, a geometry often required to fit into the ATP-binding pocket of kinases.[1]

### Agrochemicals (Benzoylureas)

In the synthesis of Chitin Synthesis Inhibitors (CSIs) like substituted benzoylureas, the 2,6-difluoro motif is crucial.<sup>[1]</sup> While Diflubenzuron uses the simple 2,6-difluorobenzoyl group, the 4-methyl derivative offers a way to modulate lipophilicity (LogP) and fine-tune the degradation half-life in soil.

## Experimental Protocols

### Protocol A: Synthesis of the Acid Chloride from Acid

Objective: Convert 2,6-difluoro-4-methylbenzoic acid to the acid chloride.

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl<sub>2</sub> or N<sub>2</sub> line).
- Charging: Add 2,6-difluoro-4-methylbenzoic acid (1.0 eq) to the flask.
- Solvent/Reagent: Add Thionyl Chloride (SOCl<sub>2</sub>) (5.0 eq) carefully. The SOCl<sub>2</sub> acts as both reagent and solvent.
- Catalyst: Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate.
- Reaction: Heat the mixture to reflux (76°C) for 2–3 hours. Monitor gas evolution (SO<sub>2</sub> and HCl).
- Workup: Once gas evolution ceases and the solution is clear, cool to room temperature.
- Purification: Remove excess SOCl<sub>2</sub> via rotary evaporation under reduced pressure. Add dry toluene and re-evaporate (azeotropic removal of traces).
- Yield: The residue is the crude acid chloride, typically >95% pure and suitable for the next step without distillation.<sup>[1]</sup>

### Protocol B: Amide Coupling (General)

Objective: React the acid chloride with an aniline derivative.

- Dissolution: Dissolve the amine (1.0 eq) and a tertiary base (TEA or DIPEA, 1.2 eq) in anhydrous DCM or THF.

- Addition: Cool the solution to 0°C. Add a solution of **2,6-difluoro-4-methylbenzoyl chloride** (1.1 eq) in DCM dropwise.
- Monitoring: Allow to warm to RT. Monitor by TLC (the acid chloride spot will disappear; check for methyl ester formation if quenching with MeOH for monitoring).
- Quench: Quench with saturated NaHCO<sub>3</sub> solution.

## Safety & Handling

Hazard Class	Description	Precaution
Skin Corrosion/Irritation	Category 1B (Causes severe burns)	Wear nitrile gloves, lab coat, and goggles.
Lachrymator	Induces tearing	Always handle inside a functioning fume hood.
Moisture Sensitivity	Reacts violently with water to release HCl	Store under inert atmosphere (Argon/Nitrogen).

Storage: Store in a tightly sealed container at 2–8°C under an inert atmosphere. Hydrolysis leads to the formation of white crystalline acid deposits on the container walls.[1]

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